![molecular formula C17H24FNO3 B13225662 tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13225662.png)
tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a fluorophenyl group, and a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of tert-butyl carbamate with a fluorophenyl derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated compounds, while substitution reactions can produce a variety of derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its fluorophenyl group can serve as a probe for investigating enzyme activity and protein-ligand interactions .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products .
Wirkmechanismus
The mechanism of action of tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate involves its interaction with specific molecular targets. The fluorophenyl group can bind to active sites on enzymes or receptors, modulating their activity. The carbamate moiety may also play a role in stabilizing the compound’s interactions with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (2-fluorophenyl)carbamate: Shares the fluorophenyl group but lacks the hexyl chain, resulting in different chemical properties.
tert-Butyl carbamate: Lacks the fluorophenyl group, making it less versatile in certain applications.
tert-Butyl N-(2-amino-5-fluorophenyl)carbamate: Contains an amino group instead of the hexyl chain, leading to different reactivity and applications.
Uniqueness
tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate is unique due to its combination of a fluorophenyl group and a hexyl chain, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials .
Eigenschaften
Molekularformel |
C17H24FNO3 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
tert-butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-12-8-4-5-11-15(20)13-9-6-7-10-14(13)18/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
BLDFZVGMFRPVCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B13225582.png)
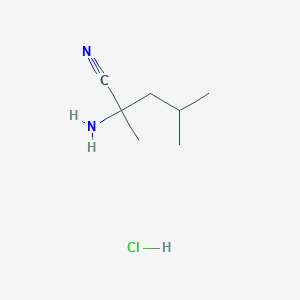
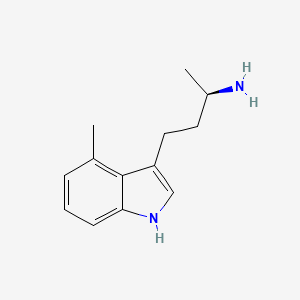
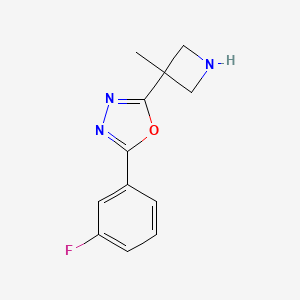

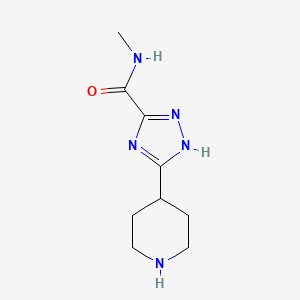
![2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine](/img/structure/B13225608.png)
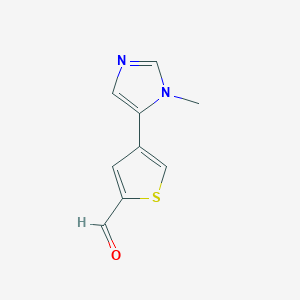
![1-[(tert-Butoxy)carbonyl]-5-(pyrrolidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13225628.png)
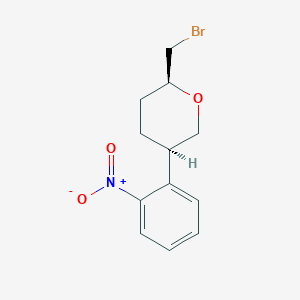

![2-Amino-2-[1-(trifluoromethyl)cyclopentyl]acetic acid](/img/structure/B13225642.png)
![6-(Methoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13225649.png)
![5,6,7,8-tetrahydro-4H-4,7-epiminocyclohepta[d]isoxazole hydrochloride](/img/structure/B13225677.png)
